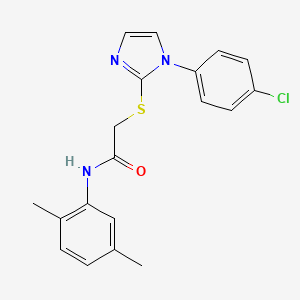

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Description

2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a heterocyclic acetamide derivative featuring a 4-chlorophenyl-substituted imidazole core linked via a thioether bridge to an N-(2,5-dimethylphenyl)acetamide moiety. The structural design incorporates halogenated aromatic groups (4-chlorophenyl) and dimethylphenyl substitutions, which are known to enhance bioavailability and target specificity in drug discovery .

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-3-4-14(2)17(11-13)22-18(24)12-25-19-21-9-10-23(19)16-7-5-15(20)6-8-16/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEUOOAMABSEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 426.94 g/mol. Its structure features an imidazole ring, a thioether linkage, and a substituted acetamide group, which are critical for its biological activity. The presence of the chlorophenyl and dimethylphenyl groups enhances its hydrophobic interactions, potentially increasing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition or modulation of enzyme activity. The thioether group may also play a role in stabilizing interactions with biological macromolecules.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for tumor growth.

Biological Activities

Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide exhibit a range of biological activities:

-

Anticancer Activity :

- Several studies have documented the anticancer potential of imidazole derivatives. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms such as HDAC inhibition and telomerase activity modulation .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Activity Contribution |

|---|---|

| Imidazole Ring | Coordination with metal ions; enzyme inhibition |

| Thioether Linkage | Increased membrane permeability; stabilization of interactions |

| Chlorophenyl Group | Enhanced hydrophobic interactions; improved binding affinity |

| Dimethylphenyl Group | Potential for better receptor interaction; steric effects |

1. Anticancer Efficacy

A study evaluated various imidazole derivatives against human cancer cell lines, demonstrating that modifications in substituents significantly impacted cytotoxicity. The compound's structural features were correlated with IC50 values, indicating that specific substitutions enhance anticancer properties .

2. Antimicrobial Activity

In another investigation, thiazole-containing compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar thioether linkages exhibited potent antimicrobial effects, suggesting that 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide may also possess significant antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations:

- Imidazole vs. Benzimidazole Scaffolds: The target compound’s imidazole core (vs.

- Substituent Effects : The 4-chlorophenyl group in the target compound and analogues (e.g., ) enhances lipophilicity and resistance to metabolic degradation, critical for sustained bioactivity.

- Thioether Linkage: The thioether bridge in the target compound and analogues (e.g., ) stabilizes the molecule against hydrolysis compared to oxygen-based ethers, as noted in SAR studies of imidazole derivatives .

Key Insights:

- Cytotoxicity : Imidazole-thioacetamides (e.g., ) outperform benzimidazole derivatives in antiproliferative activity, likely due to optimized steric compatibility with tumor cell targets.

- Insecticidal Specificity : Pyridine-thioacetamides () demonstrate agricultural relevance, suggesting that the target compound’s 4-chlorophenyl group could be repurposed for pest control with structural tweaks.

- Enzyme Inhibition: Benzimidazole derivatives () highlight the role of aromatic stacking in elastase inhibition, a feature less pronounced in the target compound’s imidazole core.

Q & A

Q. What are the recommended synthetic routes for preparing 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide, and what are the critical reaction parameters?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:

- Reacting 1-(4-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux .

- Critical parameters include stoichiometric control (equimolar ratios), reaction temperature (60–80°C), and purification via recrystallization (ethanol/water mixtures). Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer:

- 1H NMR : Confirm the presence of key protons (e.g., NHCO at δ ~9.5 ppm, aromatic protons at δ ~6.8–7.2 ppm) and absence of unreacted starting materials .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) to assess purity (>98%) .

- Melting Point : Compare observed mp (e.g., >248°C) with literature values to detect polymorphic impurities .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

Methodological Answer:

- Functional Group Modulation : Replace the 4-chlorophenyl or 2,5-dimethylphenyl groups with bioisosteres (e.g., 4-fluorophenyl, 3,5-dimethylphenyl) to assess changes in potency .

- Docking Studies : Use molecular modeling software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., elastase or kinase enzymes). Key residues (e.g., catalytic triads) should align with the acetamide and imidazole moieties .

- In Vitro Assays : Test cytotoxicity via MTT assays (IC₅₀ determination) against cancer cell lines (e.g., MCF-7 or HeLa) and compare with control compounds .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

- Assay Reproducibility : Validate results across multiple cell lines or enzymatic systems (e.g., human vs. murine elastase) to rule out species-specific effects .

- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to determine if rapid degradation underlies inconsistent IC₅₀ values .

- Crystallography : Solve the crystal structure (e.g., via X-ray diffraction) to identify conformational flexibility or polymorphism affecting binding .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

-

ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Key parameters:

Property Predicted Value logP ~3.2 H-bond donors 1 H-bond acceptors 5 -

MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of protein-ligand complexes .

Q. How can diastereomer formation during synthesis be minimized or characterized?

Methodological Answer:

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate diastereomers. Monitor via circular dichroism (CD) .

- Reaction Optimization : Employ stereoselective catalysts (e.g., chiral bases) or low-temperature conditions to favor kinetic control .

Q. What analytical techniques are recommended for studying degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Analyze via LC-MS to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .

- Mass Fragmentation : Use high-resolution MS (HRMS) to assign m/z peaks (e.g., [M+H]+ = 415.08) and correlate with putative degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.